molecular formula C9H8ClN B045293 5-Chloro-2-methylindole CAS No. 1075-35-0

5-Chloro-2-methylindole

Cat. No.: B045293
CAS No.: 1075-35-0
M. Wt: 165.62 g/mol
InChI Key: WUVWAXJXPRYUME-UHFFFAOYSA-N
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Description

5-Chloro-2-methylindole: is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a chlorine atom at the fifth position and a methyl group at the second position distinguishes this compound from other indole derivatives. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals .

Biochemical Analysis

Biochemical Properties

5-Chloro-2-methylindole is known to interact with multiple receptors, making it a valuable tool for developing new useful derivatives . It possesses various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

This compound has shown to have a significant impact on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can also affect metabolic flux or metabolite levels

Transport and Distribution

It could potentially interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methylindole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-chloro-2-nitrotoluene with ethyl acetoacetate in the presence of a base, followed by reduction and cyclization, can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, reduction, and cyclization, with careful control of temperature, pressure, and reaction time to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-methylindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Chloro-2-methylindole is used as a building block in the synthesis of more complex organic molecules. Its reactivity and structural features make it valuable in the development of new synthetic methodologies .

Biology: In biological research, this compound is studied for its potential biological activities.

Medicine: The compound is explored for its potential therapeutic applications. Indole derivatives are often investigated for their ability to interact with various biological targets, making them candidates for drug development .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .

Comparison with Similar Compounds

Properties

IUPAC Name

5-chloro-2-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8ClN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVWAXJXPRYUME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50148067
Record name 5-Chloro-2-methylindole
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Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1075-35-0
Record name 5-Chloro-2-methyl-1H-indole
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Record name 5-Chloro-2-methylindole
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Record name 5-Chloro-2-methylindole
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Record name 5-chloro-2-methylindole
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Record name 5-CHLORO-2-METHYLINDOLE
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Synthesis routes and methods

Procedure details

This compound was prepared from N-chloro-4-chloroaniline and methylthioacetone following Method A, which gave 6.68 g (0.032 mol, 72%) of the sub-titled product: mp. 64°-64.5° (recr. from cyclohexane ir (KBr) 3350 cm-1 (NH); pmr (CCl4), 2.42 (1H,s,NH), 2.52 and 3.15 (1 resp. 2H,m,aromatic H), 7.72 and 7.90 (3H, s, CH3 and SCH3).
Quantity
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Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 5-Chloro-2-methylindole affect serotonin levels in the brain?

A1: Research suggests that this compound, when administered to chicks, does not significantly impact cerebral serotonin (5-HT) levels. [, ] This finding contrasts with the effects observed for p-chloroamphetamine (p-CA), which did not affect cerebral 5-HT in chicks in the same study. [, ] This suggests that this compound may not possess the same neurochemical properties as p-CA and may not act on the same pathways influencing serotonin levels in the brain.

Q2: Are there any known antimicrobial properties associated with this compound derivatives?

A2: Recent studies have explored the synthesis and antimicrobial potential of 3,5-disubstituted triazole derivatives containing this compound. [, ] These investigations found that specific compounds within this series exhibited notable activity against certain microorganisms. For instance, a derivative designated as "Vb" demonstrated potency against Escherichia coli. [, ] Another derivative, "Vc," exhibited significant activity against Aspergillus niger. [, ] These findings suggest that incorporating this compound into specific molecular frameworks may yield promising antimicrobial agents.

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